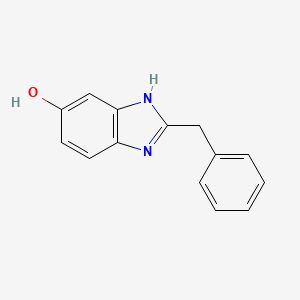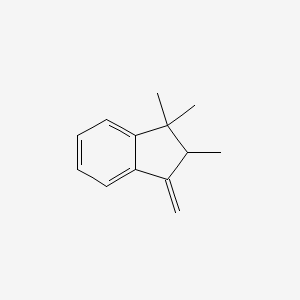
1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- is an organic compound belonging to the indene family It is characterized by its unique structure, which includes a bicyclic system with a methylene group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- can be synthesized through several methods. One common approach involves the hydrogenation of indene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, the production of 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- often involves the catalytic hydrogenation of indene in the presence of a suitable catalyst. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: The methylene group allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-
- 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-
Comparison: 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- is unique due to the presence of the methylene group at the third carbon, which imparts distinct reactivity and properties. Compared to similar compounds, it offers different substitution patterns and potential for functionalization, making it valuable for specific synthetic and industrial applications.
Propriétés
Numéro CAS |
150194-24-4 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
1,1,2-trimethyl-3-methylidene-2H-indene |
InChI |
InChI=1S/C13H16/c1-9-10(2)13(3,4)12-8-6-5-7-11(9)12/h5-8,10H,1H2,2-4H3 |
Clé InChI |
DOMINCFROXCTTP-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C)C2=CC=CC=C2C1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



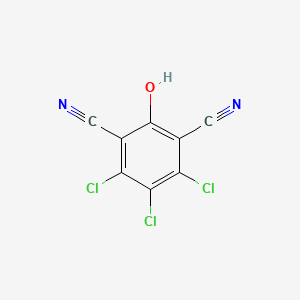

![2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14265243.png)

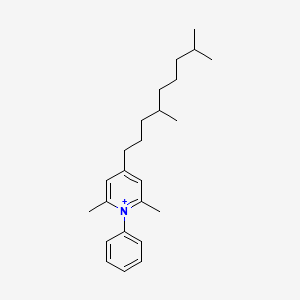
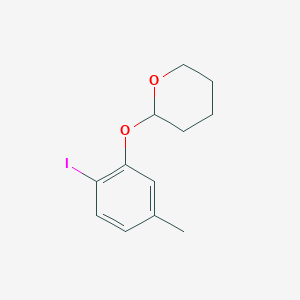
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
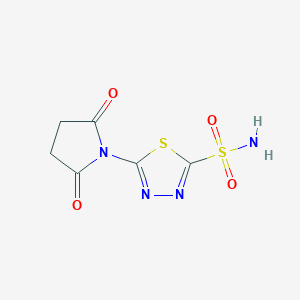
![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
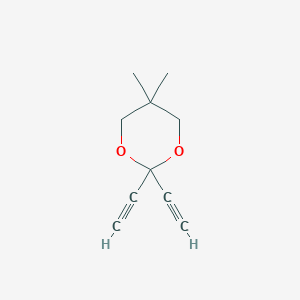
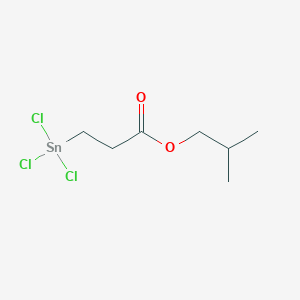
![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
